(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid
Description
(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a stereochemically defined (2S) configuration. Its structure features:
- Pyrrolidine backbone: A five-membered saturated ring with nitrogen at position 1.
- 4-Bromophenyl carbonyl group: Attached to the nitrogen via a carbonyl linkage, introducing aromaticity and electron-withdrawing properties.
- 2-Methyl substituent: A sterically influencing group at the 2nd position of the pyrrolidine ring.
This compound’s structural uniqueness lies in the combination of bromine’s lipophilicity, the rigidity of the pyrrolidine ring, and the stereochemical arrangement, making it a candidate for pharmaceutical or synthetic intermediates.
Properties
IUPAC Name |
(2S)-1-(4-bromobenzoyl)-2-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-13(12(17)18)7-2-8-15(13)11(16)9-3-5-10(14)6-4-9/h3-6H,2,7-8H2,1H3,(H,17,18)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDMHIAPLAAIMI-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)C2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)C2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for (2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrrolidine derivatives.
Industrial Applications: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
(2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid ()
- Substituents :
- A 4-bromobenzyl group at position 4 (R-configuration).
- tert-Butoxycarbonyl (Boc) protecting group on nitrogen.
- Key differences :
- The bromine is part of a benzyl group (C-4) rather than a carbonyl-linked aryl group.
- Boc group enhances stability but reduces reactivity compared to the target compound’s direct 4-bromophenyl carbonyl.
- Implications : The benzyl group increases lipophilicity, while the Boc protection alters synthetic utility .
(2S)-1-{[(4-Bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid ()
- Substituents :
- (4-Bromophenyl)methoxy carbonyl group on nitrogen.
- Key differences :
- A methoxy spacer between the aryl group and carbonyl, reducing electron-withdrawing effects compared to the target’s direct carbonyl linkage.
- Implications : The methoxy group may decrease electrophilicity, affecting reactivity in coupling reactions .
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid ()
- Substituents :
- Boc-protected nitrogen and phenyl group at C-4 (S-configuration).
- Key differences :
- Lacks bromine; phenyl group at C-4 introduces steric bulk without halogen’s electronic effects.
(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid ()
- Substituents :
- 4-Fluorobenzenesulfonyl group on nitrogen.
- Hydroxyl group at C-4 (R-configuration).
- Key differences :
- Sulfonyl group (electron-withdrawing) replaces carbonyl, altering electronic properties.
- Hydroxyl group introduces hydrogen-bonding capacity.
- Implications : The sulfonyl group may enhance metabolic stability compared to carbonyl-containing analogues .
Comparative Data Table
Key Comparative Insights
Functional Group Diversity :
- Carbonyl vs. Sulfonyl: The target’s carbonyl group is more electrophilic than sulfonyl (), influencing reactivity in nucleophilic substitutions.
- Methoxy vs. Direct Linkage: ’s methoxy spacer reduces electronic conjugation compared to the target’s direct aryl-carbonyl bond .
Stereochemical Variations :
- The (2S,4R) configuration in introduces spatial constraints that may affect binding in chiral environments compared to the target’s (2S) configuration .
Protective Groups : Boc () and sulfonyl () groups modify solubility and synthetic pathways, contrasting with the target’s unprotected carboxylic acid .
Biological Activity
(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid, also known by its CAS number 144332-75-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid is C₁₃H₁₄BrNO₄, with a molecular weight of 328.16 g/mol. The presence of a bromophenyl group suggests potential interactions with biological targets, which may be exploited in drug design.
1. Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Certain derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit inflammatory pathways.
- Cytotoxicity Against Cancer Cells : Preliminary data indicate potential anticancer properties.
The biological mechanisms through which (2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in disease processes.
Case Study 1: Anticancer Activity
A study explored the cytotoxic effects of related pyrrolidine derivatives on human cancer cell lines. The results demonstrated that compounds with bromophenyl substitutions exhibited enhanced activity against specific cancer types, suggesting a similar potential for (2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid.
Case Study 2: Anti-inflammatory Potential
Another study investigated the anti-inflammatory effects of pyrrolidine derivatives. The findings suggested that these compounds could inhibit pro-inflammatory cytokines, which may also apply to (2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
